4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The 3-phenylpropanoyl group at the 4-position and the propyl substituent at the 8-position distinguish it from related analogs. It is primarily utilized in medicinal chemistry as a synthetic intermediate or pharmacophore scaffold, with applications in drug discovery and biochemical research .
Properties
IUPAC Name |
4-(3-phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-2-12-21-13-10-20(11-14-21)22(17(15-26-20)19(24)25)18(23)9-8-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYLMJYAIVHIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the spirocyclic core, followed by functional group modifications to introduce the phenylpropanoyl and propyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the spirocyclic core.
Acylation reactions: to introduce the phenylpropanoyl group.
Alkylation reactions: to add the propyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data : Molecular weights and detailed biological activity data for the target compound are unavailable in the provided evidence, limiting direct efficacy comparisons.
- Structural-Activity Relationships (SAR) : The evidence lacks explicit SAR studies, necessitating extrapolation from substituent effects observed in related compounds.
Biological Activity
4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, also known by its CAS number 1326809-09-9, is a spiro compound that has garnered attention for its potential biological activities. This compound is part of a larger class of diazaspiro compounds that have been studied for their pharmacological properties, including modulation of chemokine receptor activity and inhibition of platelet aggregation.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework, which contributes to its biological activity. The molecular formula is , indicating the presence of nitrogen and oxygen atoms that are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.45 g/mol |
| CAS Number | 1326809-09-9 |
| Chemical Class | Spiro compound |
Inhibition of Platelet Aggregation
One of the most significant biological activities reported for this compound is its ability to inhibit platelet aggregation. In a study involving platelet-rich plasma (PRP), the compound exhibited an IC50 value of 53 nM, indicating potent inhibitory effects on platelet aggregation processes. This property suggests potential therapeutic applications in preventing thrombotic diseases .
Modulation of Chemokine Receptor Activity
Research has indicated that diazaspiro compounds can modulate chemokine receptor activity, which plays a critical role in immune responses and inflammation. The specific mechanisms through which this compound exerts this effect are still under investigation but may involve interactions with specific receptor subtypes involved in inflammatory pathways .
Study on Antithrombotic Effects
A study published in a pharmacological journal assessed the antithrombotic effects of various diazaspiro compounds, including this compound. The findings demonstrated that this compound significantly reduced thrombus formation in animal models, supporting its potential use as an antithrombotic agent.
Mechanistic Insights
In vitro studies have shown that the compound interacts with platelet receptors, leading to decreased activation and aggregation. Further research is needed to elucidate the precise signaling pathways involved in this process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
